molecular formula C9H13NO B13013173 1-(2,6-Dimethylpyridin-4-yl)ethanol

1-(2,6-Dimethylpyridin-4-yl)ethanol

Cat. No.: B13013173
M. Wt: 151.21 g/mol
InChI Key: JLRYKGQVZKXJHU-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyridin-4-yl)ethanol is a pyridine derivative featuring a hydroxyl-bearing ethyl group at the 4-position of a 2,6-dimethylpyridine ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound’s structure combines the aromatic and electron-deficient pyridine core with lipophilic methyl substituents and a polar ethanol group, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(2,6-dimethylpyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5,8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRYKGQVZKXJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,6-dimethylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(2,6-dimethylpyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the compound into 1-(2,6-dimethylpyridin-4-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,6-dimethylpyridin-4-yl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 1-(2,6-Dimethylpyridin-4-yl)ethanone

    Reduction: 1-(2,6-Dimethylpyridin-4-yl)ethane

    Substitution: 1-(2,6-Dimethylpyridin-4-yl)ethyl chloride

Scientific Research Applications

1-(2,6-Dimethylpyridin-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Pyridine Derivatives with Varied Substituents

  • (5,6-Dimethoxypyridin-2-yl)methanol (CAS 187): Features methoxy groups at positions 5 and 6, altering electronic properties and hydrogen-bonding capacity compared to the 2,6-dimethyl substitution pattern .

Indole-Pyridine Hybrids

Compounds like 1-(4-(2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-1H-indol-5-yl)cyclohexyl)-N,N-dimethylmethanamine demonstrate the incorporation of the 2,6-dimethylpyridin-4-yl group into larger heterocyclic systems, enhancing binding affinity in receptor-targeted therapies .

Structural and Application Insights

  • Electronic Effects: The 2,6-dimethyl groups on the pyridine ring induce steric hindrance and electron donation, stabilizing the ring against electrophilic attack. This contrasts with electron-withdrawing groups (e.g., chloro in 2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol), which increase reactivity at the 4-position .
  • Biological Relevance: Pyridine-ethanol derivatives are less common in drug candidates than ketones or methanol analogs, but their hydroxyl group offers a handle for prodrug design or metabolic activation .

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